2-(2-Bromo-3-fluorophenyl)acetonitrile
Overview
Description
2-(2-Bromo-3-fluorophenyl)acetonitrile is a chemical compound with the CAS Number: 1000339-53-6 . It has a molecular weight of 214.04 . The IUPAC name for this compound is (2-bromo-3-fluorophenyl)acetonitrile . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for 2-(2-Bromo-3-fluorophenyl)acetonitrile is 1S/C8H5BrFN/c9-8-6(4-5-11)2-1-3-7(8)10/h1-3H,4H2 . This code provides a specific description of the molecule’s structure, including the arrangement and bonding of its atoms.Physical And Chemical Properties Analysis
2-(2-Bromo-3-fluorophenyl)acetonitrile is a liquid at room temperature . It has a refractive index of n20/D 1.551 and a density of 1.589 g/mL at 25 °C .Scientific Research Applications
Laboratory Chemicals
“2-(2-Bromo-3-fluorophenyl)acetonitrile” is used as a laboratory chemical . It’s used in various chemical reactions and experiments due to its unique chemical structure.
Food Industry
This compound may also find use in the food industry . However, the specific applications in this field are not detailed in the available resources.
Pharmaceutical Industry
In the pharmaceutical industry, “2-(2-Bromo-3-fluorophenyl)acetonitrile” could be used in the synthesis of drug molecules . The presence of bromine and fluorine atoms in the molecule can be beneficial in creating pharmaceutical compounds with desired properties.
Pesticide or Biocidal Product Use
“2-(2-Bromo-3-fluorophenyl)acetonitrile” may be used in the production of pesticides or biocidal products . The specific details of its use in these applications are not provided in the available resources.
Safety and Hazards
This compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .
properties
IUPAC Name |
2-(2-bromo-3-fluorophenyl)acetonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-8-6(4-5-11)2-1-3-7(8)10/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRKRGGFBOTOAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701294526 | |
Record name | 2-Bromo-3-fluorobenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701294526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1000339-53-6 | |
Record name | 2-Bromo-3-fluorobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3-fluorobenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701294526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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